molecular formula C20H17BrFN5O3S B2885341 N-(4-BROMO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 902593-50-4

N-(4-BROMO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2885341
CAS No.: 902593-50-4
M. Wt: 506.35
InChI Key: LACVXFSQJYAPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C20H17BrFN5O3S and its molecular weight is 506.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-Bromo-2-fluorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula: C20H17BrFN5O3S
  • Molecular Weight: 506.35 g/mol
  • InChIKey: LACVXFSQJYAPGK-UHFFFAOYSA-N

The presence of the triazole and quinazoline moieties suggests potential interactions with biological targets such as enzymes and receptors.

1. Anti-inflammatory Properties

Research indicates that compounds containing quinazoline and triazole structures exhibit significant anti-inflammatory activities. For instance, derivatives of [1,2,4]triazolo[1,5-c]quinazolines have been shown to inhibit pro-inflammatory cytokines and mediators effectively. In particular:

  • Mechanism: These compounds may act as inhibitors of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. They reduce the expression of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), both crucial in inflammation pathways .

2. Anticancer Activity

The bioactive properties of N-(4-bromo-2-fluorophenyl)-2-{...} have also been explored in cancer research:

  • Case Study: A study demonstrated that quinazoline derivatives could induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins. The compound's structural features contribute to its ability to bind to specific targets involved in tumor growth .

3. Adenosine Receptor Antagonism

Recent findings suggest that derivatives of the triazoloquinazoline class can act as potent antagonists at adenosine receptors:

  • Activity: Certain analogs exhibited high binding affinities for A3 adenosine receptors, with Ki values in the nanomolar range. This suggests a potential therapeutic role in treating conditions like asthma or inflammation where adenosine signaling is implicated .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound 1Anti-inflammatoryNF-κB inhibition
Compound 2AnticancerInduction of apoptosis
Compound 3Adenosine antagonistA3 receptor antagonism

Case Study 1: Anti-inflammatory Effects

In a controlled experiment using carrageenan-induced paw edema in rats, a compound structurally similar to N-(4-bromo-2-fluorophenyl)-2-{...} was tested for anti-inflammatory efficacy. The results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Testing

Another study involved testing the compound against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial potency against these lines.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5O3S/c1-10-23-19-12-7-16(29-2)17(30-3)8-15(12)25-20(27(19)26-10)31-9-18(28)24-14-5-4-11(21)6-13(14)22/h4-8H,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACVXFSQJYAPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.